molecular formula C9H3F6NO4 B12848939 2,2,2-trifluoro-1-[3-nitro-4-(trifluoromethoxy)phenyl]ethanone

2,2,2-trifluoro-1-[3-nitro-4-(trifluoromethoxy)phenyl]ethanone

Cat. No.: B12848939
M. Wt: 303.11 g/mol
InChI Key: OUPPRJCVSFGDDT-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-[3-nitro-4-(trifluoromethoxy)phenyl]ethanone is a fluorinated organic compound with significant interest in various scientific fields due to its unique chemical properties. The presence of trifluoromethyl and nitro groups in its structure imparts distinct reactivity and stability, making it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-1-[3-nitro-4-(trifluoromethoxy)phenyl]ethanone typically involves the introduction of trifluoromethyl and nitro groups onto an aromatic ring followed by the formation of the ethanone moiety. One common method involves the reaction of 3-nitro-4-(trifluoromethoxy)benzaldehyde with trifluoroacetic anhydride in the presence of a catalyst such as boron trifluoride etherate. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-[3-nitro-4-(trifluoromethoxy)phenyl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

Major products formed from these reactions include amino derivatives, carboxylic acids, and various substituted ethanones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2,2-Trifluoro-1-[3-nitro-4-(trifluoromethoxy)phenyl]ethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 2,2,2-trifluoro-1-[3-nitro-4-(trifluoromethoxy)phenyl]ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl and nitro groups can influence the compound’s binding affinity and reactivity, leading to specific biochemical pathways and cellular responses. Detailed studies on its mechanism of action are ongoing to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both nitro and trifluoromethoxy groups in 2,2,2-trifluoro-1-[3-nitro-4-(trifluoromethoxy)phenyl]ethanone imparts unique chemical properties, such as enhanced stability and reactivity, making it distinct from other similar compounds. These features make it particularly valuable for specialized applications in research and industry .

Properties

Molecular Formula

C9H3F6NO4

Molecular Weight

303.11 g/mol

IUPAC Name

2,2,2-trifluoro-1-[3-nitro-4-(trifluoromethoxy)phenyl]ethanone

InChI

InChI=1S/C9H3F6NO4/c10-8(11,12)7(17)4-1-2-6(20-9(13,14)15)5(3-4)16(18)19/h1-3H

InChI Key

OUPPRJCVSFGDDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)C(F)(F)F)[N+](=O)[O-])OC(F)(F)F

Origin of Product

United States

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